Journal Name:Metallomics
Journal ISSN:1756-5901
IF:4.636
Journal Website:http://pubs.rsc.org/en/journals/journalissues/mt
Year of Origin:2009
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:147
Publishing Cycle:Bimonthly
OA or Not:Not
Contents
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/C004621N
The first page of this article is displayed as the abstract.
Detail
Cell density-dependent shift in activity of iron regulatory protein 1 (IRP-1)/cytosolic (c-)aconitase
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/C2MT20027A
Iron regulatory protein 1 (IRP-1) is a bifunctional protein involved in iron homeostasis and metabolism. In one state, it binds to specific sequences in the mRNA's of several proteins involved in iron and energy metabolism, thereby influencing their expression post-transcriptionally. In another state it contains a [4Fe–4S] iron–sulfur cofactor and displays aconitase activity in the cytosol. We have shown that this protein binds and hydrolyzes ATP, with kinetic and thermodynamic equilibrium constants that predict saturation with ATP, favouring a non-RNA-binding form at normal cellular ATP levels, and thus pointing to additional function(s) of the protein. Here we show for the first time that the RNA-binding and aconitase forms of IRP-1 can undergo interconversion dependent on the density of cells growing in culture. Thus, in high density confluent cultures, compared with low density, actively proliferating cultures, cytosolic aconitase activity is increased whereas RNA binding activity is diminished. This is accompanied by a decrease in transferrin receptor expression in confluent cells, possibly due to loss of the transcript-stabilizing activity of bound IRP-1. In high density HepG2 cultures, cytosolic glutamate and the ratio of reduced-to-oxidized glutathione were increased. We propose that increased cytosolic aconitase activity in confluent cultures may divert cytosolic citrate away from the fatty acid/membrane synthetic pathways required by dividing cells, into a glutamate-dependent maintenance of cellular macromolecular synthesis. In addition, this may confer additional protection from oxidative stress due to down-regulation of iron acquisition from transferrin and increased glutamate for glutathione synthesis.
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An in vivo highly antitumor-active tetrazolato-bridged dinuclear platinum(ii) complex largely circumvents in vitro cisplatin resistance: two linkage isomers yield the same product upon reaction with 9-ethylguanine but exhibit different cytotoxic profiles†
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/C2MT20026K
Cytotoxicity assays of azolato-bridged dinuclear Pt(II) complexes, [{cis-Pt(NH3)2}2(μ-OH)(μ-azolato)]2+, where the azolato was pyrazolato (1), 1,2,3-triazolato-N1,N2 (2), tetrazolato-N1,N2 (3), or tetrazolato-N2,N3 (4), were performed in cisplatin-sensitive and -resistant human non-small-cell lung cancer cell lines (PC-9 and PC-14). These complexes largely circumvented the cisplatin resistance in both cell lines, with resistance factors for 1–4 in the range of 0.5–0.8 and 0.9–2.0 for PC-9 and PC-14 cells, respectively. Complex 4 exhibited approximately 10 times the cytotoxicity of 3. When 3 and 4 were reacted with 2 molar equiv. of 9-ethylguanine (9EtG), they yielded an identical product, [{cis-Pt(NH3)2(9EtG-N7)}2(μ-tetrazolato-N1,N3)]3+, that had N1,N3 platinum coordination through a Pt(II) migration process on the tetrazolate ring. The second-order rate kinetics of these isomers were almost the same as each other and faster than those of 1 and 2. The cytotoxicity of azolato-bridged complexes, except for 3, increases as their kinetic rates in the 9EtG reaction increase.
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Comparison between copper and cisplatin transport mediated by human copper transporter 1 (hCTR1)†
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/C2MT20021J
Copper transporter 1 (CTR1) is a transmembrane protein that imports copper(I) into yeast and mammalian cells. Surprisingly, the protein also mediates the uptake of platinum anticancer drugs, e.g. cisplatin and carboplatin. To study the effects of several metal-binding residues/motifs of hCTR1 on the transport of both Cu+ and cisplatin, we have constructed Hela cells that stably express a series of hCTR1 variant proteins including H22-24A, NHA, C189S, hCTR1ΔC, H139R and Y156A, and compared their abilities to regulate the accumulation and cytotoxicity of these metal compounds. Our results demonstrated that the cells expressing the hCTR1 mutants of histidine-rich motifs in the N-terminus (H22-24A, NHA) resulted in a higher basal copper level in the steady state compared to those expressing wild-type protein. However, the cellular accumulation of both copper and cisplatin in these variants was found at a similar level to that of wild type when incubated with an excess of metal compounds (100 μM). The cells expressing hCTR1 variants of H139R and Y156A exhibit lower capacities towards accumulation of copper but not cisplatin. Significantly, cells with the C189S variant partially retained the ability of the wild-type hCTR1 protein to accumulate both copper and cisplatin, while for cells expressing the C-terminus truncated variant of hCTR1 (hCTR1ΔC) this ability was absolutely abolished, suggesting that this motif is crucial for the function of the transporter.
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Gene expression changes in human lung cells exposed to arsenic, chromium, nickel or vanadium indicate the first steps in cancer†
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/C2MT20074K
The complex process of carcinogenesis begins with transformation of a single cell to favor aberrant traits such as loss of contact inhibition and unregulated proliferation – features found in every cancer. Despite cancer's widespread prevalence, the early events that initiate cancer remain elusive, and without knowledge of these events cancer prevention is difficult. Here we show that exposure to As, Cr, Ni, or vanadium (V) promotes changes in gene expression that occur in conjunction with aberrant growth. We exposed immortalized human bronchial epithelial cells to one of four metals/metalloid for four to eight weeks and selected transformed clonal populations based upon anchorage independent growth of single cells in soft agar. We detected a metal-specific footprint of cancer-related gene expression that was consistent across multiple transformed clones. These gene expression changes persisted in the absence of the progenitor metal for numerous cell divisions. Our results show that even a brief exposure to a carcinogenic metal may cause many changes in gene expression in the exposed cells, and that from these many changes, the specific change(s) that each metal causes that initiate cancer likely arise.
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Opening up the advantages of the ruthenocenic bioprobes of ferroquine: distribution and localization in Plasmodium falciparum-infected erythrocytes
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/C2MT20063E
A ferrocene–quinoline conjugate named ferroquine (FQ or SSR97193) is active against both chloroquine-susceptible and chloroquine-resistant Plasmodium falciparum and P. vivax strains and/or isolates. FQ was shown to be efficient for the treatment of uncomplicated malaria in humans (phase IIb of clinical trials). However, the molecular basis of FQ's mechanism of action is still unknown because few approaches (such as radioactive labelling or immunofluorescence) are available for that purpose. Previous reports from our laboratory suggest that the intramolecular hydrogen bond in the lateral side chain plays a crucial role in the antimalarial activity of the drug. We used two ruthenocenic bioprobes of FQ (with and without an intramolecular hydrogen bond) to study their localization and quantification in Plasmodium falciparum-infected erythrocytes. We first used Inductively Coupled Plasma Mass Spectroscopy (ICP-MS) analysis to trace ruthenoquine (RQ, with an intramolecular hydrogen bond) and methylruthenoquine (Me-RQ, without an intramolecular hydrogen bond) in the infected red blood cells (iRBCs). We showed that RQ accumulates faster in the digestive vacuole of the iRBCs than Me-RQ. We next examined the ruthenium distribution at the ultrastructural level by transmission electron microscopy (TEM). We showed that RQ accumulates faster in the parasitic digestive vacuole (DV) close to its membranes than Me-RQ.
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Efflux function, tissue-specific expression and intracellular trafficking of the Zn transporter ZnT10 indicate roles in adult Zn homeostasis
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/C2MT20088K
Zn is essential to the structure and function of numerous proteins and enzymes so requires tight homeostatic control at both the systemic and cellular level. Two families of Zn transporters – ZIP (SLC39) and ZnT (SLC30) – contribute to Zn homeostasis. There are at least 10 members of the human ZnT family, and the expression profile and regulation of each varies depending on tissue type. Little is known about the role and expression pattern of ZnT10; however in silico data predict restricted expression to foetal tissue. We show a differential expression profile for ZnT10 in adult human tissue by RT-qPCR and detect highest levels of expression in small intestine, liver and brain tissues. We present data revealing the functional activity of ZnT10 to be in the efflux direction. Using a plasmid construct to express ZnT10 with an N-terminal FLAG-epitope tag, we reveal subcellular localisation in a neuroblastoma cell line (SH-SY5Y) to be at the Golgi apparatus under standard conditions of culture, with trafficking to the plasma membrane observed at higher extracellular Zn concentrations. We demonstrate down-regulation by Zn of ZnT10 mRNA levels in cultured intestinal and neuroblastoma cell lines and demonstrate reduced transcription from the ZnT10 promoter at an elevated extracellular Zn concentration. These features of ZnT10 localisation, regulation and function, together with the discovery that ZnT10 is expressed a high levels in brain tissue, indicate that ZnT10 has a role in regulating Zn homeostasis in the brain so may have relevance to the development of neurodegenerative disease.
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Back cover
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/B822118A
The first page of this article is displayed as the abstract.
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Back matter
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/B822134K
The first page of this article is displayed as the abstract.
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Evaluation of metal-ion stress in sunflower (Helianthus annuus L.) leaves through proteomic changes
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/B816146A
In this work, sunflowers (Helianthus annuus L.) were cultivated using soil and vermicompost as substrate, and plant irrigation was carried out using either a Zn solution or a mixed ions solution (Cd, Cu, Pb and Zn). After plant harvesting, the effects of metal-ion contamination on proteins expression (either up- or down-regulation) in sunflower leaves were evaluated using two-dimensional electrophoresis (2-DE), gel images and mass spectrometry (MALDI-QTOF MS). When Zn or mixed ions solution was added to the substrate, nine proteins showed different expressions. Another twenty-three protein spots also showed considerable variation when both treatments (Zn or mixed ions) were applied. Twelve of these proteins were successfully characterized, six of them being reported for the first time in Helianthus annuus L. Two other proteins showed new sequences that have been downloaded to the protein databank.
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In vivo phytochelatins and Hg–phytochelatin complexes in Hg-stressed Brassica chinensis L.
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/B815477E
In vivo phytochelatins (PCs) and their corresponding Hg–PC complexes were characterized using RPLC-ESI-MS/MS in the roots of Brassica chinensis L. under the stress of a mercury cysteine complex (HgCys2) and/or a mercury humic acid complex (Hg–HA). Results indicated that the presence of Cys and/or HA decreased the Hg uptake in both the roots and shoots of B. chinensis but increased the generation of PCs in the roots compared with those where only HgCl2 was in the culture solutions. A series of Hg–PC complexes were synthesized in vitro for predicting the possible Hg–PC formed in vivo in the HgCys2 and/or Hg–HA stressed roots of B. chinensis. The discovery of in vivo oxidized PC2, PC3 and PC4 and their corresponding HgPC2, HgPC3, HgPC4 and Hg2PC4, which were confirmed by their specific isotope distribution, provided definite evidence for understanding the defense and accumulation mechanism of B. chinensis to Hg, in which the induced PCs play an important role not only in Hg detoxification through forming Hg–PC complexes but also for reducing the oxidative stress induced by Hg2+.
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Glucose lowering activity by oral administration of bis(allixinato)oxidovanadium(iv) complex in streptozotocin-induced diabetic mice and gene expression profiling in their skeletal muscles
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/B815384C
Vanadyl(IV) complexes are anti-diabetogenic agents. Intra-peritoneal administration of bis(allixinato)oxidovanadium(IV) [VO(alx)2] lowers high blood glucose levels in animal models of type 1 and type 2 diabetes. We have examined whether oral administration of VO(alx)2 restores impaired activation in signaling cascades related to glucose metabolism and insulin action, and alters gene expression in the skeletal muscles of streptozotocin (STZ)-induced diabetic mice (STZ-diabetic mice). We report here that daily oral administration of VO(alx)2 lowered high blood glucose levels in the STZ-diabetic mice. The oral administration of VO(alx)2 enhanced phosphorylation of Akt and glycogen synthase kinase-3β (GSK3β), located downstream of the insulin receptor cascade in the skeletal muscles. We analyzed gene expression in the muscles of the diabetic mice before and after insulin or VO(alx)2 treatment. Treating the diabetic mice with insulin or VO(alx)2 normalized the gene expression levels of 152 down-regulated and 11 up-regulated genes, and especially the up-regulation of Cyp2E1 and FoxO1 in the muscles of the diabetic mice. The insulin-mimetic effects of VO(alx)2 in the STZ-induced diabetic mice may be due to the enhancement of protein phosphorylation leading to the activation or inactivation of the transcriptional machinery. Our findings suggest that the insulin-mimetic effects of VO(alx)2 in diabetes may be due to changes in the protein phosphorylations and their gene expression levels.
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Interaction of thimerosal with proteins—ethylmercuryadduct formation of human serum albumin and β-lactoglobulin A
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/B815978E
The interaction of thimerosal, an ethylmercury-containing bactericide and fungicide used as preservative in vaccines and other drugs, with free thiols in proteins has been investigated using gradient reversed phase liquid chromatography (LC) with inductively coupled plasma mass spectrometry (ICP-MS) and electrospray mass spectrometry (ESI-MS) detection. As model proteins, β-lactoglobulin A (18.4 kDa) from bovine milk and human serum albumin (66.5 kDa) have been used. Physiological conditions upon an intravenous injection of thimerosal-containing drugs were mimicked. The formation of ethylmercury–protein adducts was proved and the identification of the binding site of ethylmercury, a free thiol residue in the peptide T13 was achieved after tryptic digestion of β-lactoglobulin A.
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Speciation of selenomethionine metabolites in wheat germ extract†
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/B813118J
Selenometabolites transformed from selenomethionine (SeMet) in wheat germ extract (WGE) were identified by complementary use of HPLC-ICP-MS and HPLC-ESI-MS/MS. Three selenium (Se)-containing peaks tentatively named WGE1, WGE2, and WGE3 were detected by HPLC-ICP-MS. WGE1 had [M]+ at m/z 212 on HPLC-ESI-MS analysis, and its fragment ions indicated that WGE1 is selenomethionine methylselenonium (MeSeMet). WGE2 and WGE3 exhibited absorption at 254 nm and molecular ions at m/z 433 and 447, respectively. Their fragment ions revealed that WGE2 and WGE3 are Se-adenosylselenohomocysteine (AdoSeHcy) and Se-adenosylselenomethionine (AdoSeMet), respectively. Their structures were coincident with the absorption of WGE2 and WGE3 at 254 nm. In addition, a trace amount of AdoSeMet was suggested to also exist in rabbit reticulocyte lysate, a mammalian in vitro translation system, because the transformation of AdoSeMet from SeMet was completely inhibited by (2S)-2-amino-4,5-epoxypentanoic acid (AEPA), a potent inhibitor of AdoMet synthetase. These results suggest that SeMet and methionine (Met) share a common metabolic pathway, i.e., SeMet is not only incorporated into proteins in place of Met but also metabolized to AdoSeMet in higher eukaryotes and MeSeMet in plants.
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An electrospray/inductively coupled plasma dual-source time-of-flight mass spectrometer for rapid metallomic and speciation analysis: instrument design
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/B816732J
A time-of-flight mass spectrometer (TOFMS), which employs inductively coupled plasma (ICP) and electrospray ionization (ESI) sources simultaneously, has been designed, constructed, and evaluated for comprehensive elemental speciation analysis. The simultaneous operation of both sources with a single mass spectrometer is an improvement over existing techniques. The mass analyzer shares a third-stage vacuum system, extraction region, acceleration region, field-free region, and two-stage reflectron between both sources. Most of the other components, such as first and second-stage vacuum systems, pre-extraction ion optics, microchannel plate detectors, and data acquisition are independent, to provide the greatest degree of flexibility in source operation and signal optimization. A detailed description is given of the design and optimization of the orthogonal acceleration and spontaneous drift geometry, energy discrimination, and the reflectron and preliminary performance data are presented.
Detail
Cytotoxicity of arsenic-containing chemical warfare agent degradation products with metallomic approaches for metabolite analysis
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/B816980B
The arsenic metallome in African Green Monkey kidney cells is probed by measuring cytotoxicity, cellular arsenic uptake and speciation studies on arsenic-containing chemical warfare agent degradation products (CWDPs) during cell uptake. Inorganic arsenic compounds and methylated species also were studied during cell uptake as a means of providing cytotoxicity information relative to the CWDPs. The degradation products used were phenylarsine oxide (PAO), phenylarsonic acid (PAA), diphenylarsinic acid (DPAA), triphenylarsine (TPA) and triphenylarsine oxide (TPAO). These are the warfare agent’s primary degradation products. The parent warfare agents (red agents) are diphenylarsine chloride (DA or referred to as Clark I) and diphenylarsine cyanide (DC or Clark II), sternutator agents, sneezing gases able to cause bronchial irritation. Cytotoxicity levels and cellular uptake were compared to those of inorganic species: sodium arsenite, NaAsO2 [As(III)], sodium arsenateNa2HAsO4 [As(V)] and methylated arsenicals such as dimethylarsinic acid (DMA) and methylarsonic acid (MMA). The arsenic uptake was demonstrated in an African Green Monkey kidney cell line, CV-1. Quantification of lactate dehydrogenase activityreleased from damaged/dying cells was then measured via an LDH assay. The purpose of this study is to initially investigate toxicity to cells when exposed to different arsenic containing compounds over different concentrations and time ranges from 3 h to 24 h. Furthermore, exposed cells were then analyzed for different arsenic species by high performance liquid chromatography (HPLC) with inductively coupled plasma mass spectrometry to isolate and speciate arsenic fractions followed by nanoLC electrospray ionization mass spectrometry to analyze the molecular level changes of the arsenic based degradation products in the kidney cells. Metabolic changes to the arsenic species were found, and interestingly, at the lowest uptake levels, cytotoxicities were generally higher for the chemical warfare agent degradation products than the inorganic arsenic species.
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Quantitative elemental bio-imaging of Mn, Fe, Cu and Zn in 6-hydroxydopamine induced Parkinsonism mouse models
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/B816188G
This study demonstrates the application of quantitative elemental bio-imaging for the determination of the distribution Cu, Mn, Fe and Zn in Parkinsonism mouse model brains. Elevated concentrations of these metals within the substantia nigra (SN) are suspected to play a role on the development of Parkinson’s disease. Elemental bio-imaging employs laser ablation inductively coupled mass spectrometry (LA-ICP-MS) to construct images of trace element distribution. Quantitative data was produced by ablating the standard tissue sections and recording the mean signal intensity calibrated against multi level matrix matched tissue standards. The concentrations of Fe within the substantia nigra of the lesioned animals increased significantly when compared against control animals. Furthermore, the data was compared against solution nebulisation ICP-MS in which the whole substantia nigra was excised. The trends were the same for both methods; however the elemental bio-imaging method returned significantly higher concentrations. This was caused by dilution from inclusion of surrounding tissue of the SN during the excision procedure.
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Copper metabolism and inherited copper transport disorders: molecular mechanisms, screening, and treatment
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/B816011M
In this review, we discuss genetic disorders involving altered copper metabolism, particularly in relation to Menkes disease (MD), occipital horn syndrome (OHS), and Wilson’s disease (WD). The responsible genes for MD and WD are ATP7A and ATP7B, respectively. Both proteins encoded by these genes are responsible for transporting copper from the cytosol to the Golgi apparatus. However, the pathology of MD is completely different from that of WD, that is, MD is characterized by a copper deficiency while WD is caused by a toxic excess of copper. The reason for this difference is related to the particular cell types in which the ATP7A and ATP7B proteins are expressed. ATP7A is expressed in almost all cell types except hepatocytes, whereas ATP7B is mainly expressed in hepatocytes. MD and OHS are X-linked recessive disorders characterized by copper deficiency. Typical features of MD, such as neurological disturbances, connective tissue disorders, and hair abnormalities, can be explained by the abnormally low activity of copper-dependent enzymes. The current standard-of-care treatment for MD is parenteral administrations of copper–histidine. When the treatment is initiated in newborn babies prior to two months of age, the neurological degeneration may be prevented, but delayed treatment is considerably less effective. Moreover, copper–histidine treatment does not improve symptoms of the connective tissue disorders. As such, systems for mass screening of neonates for MD should be implemented. At the same time, novel treatments targeting connective tissue disorders need to be developed. OHS is a milder form of MD and is characterized by connective tissue abnormalities. Although formal trials have not been conducted for OHS, OHS patients are typically treated in a similar manner to those with MD. WD is an autosomal recessive disorder characterized by the toxic effects of chronic exposure to high levels of copper. The hepatic and nervous systems are typically most severely affected. Numerous other symptoms can also be observed, however, making an early diagnosis difficult. Chelating agents and zinc are effective for the treatment of WD, but they are ineffective for the patients with fulminant hepatic failure. Some patients with neurological diseases show poor response to chelating agents; here again, early diagnosis and treatment are critical. Screening of newborn babies or infants for WD can help lead to timely diagnosis and treatment. Patients with WD may have a risk of hepatocellular carcinoma despite receiving treatment. An understanding of the relation between WD and hepatocellular carcinoma will provide clues to help prevent hepatocellular carcinoma in patients with WD.
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A perspective on the role of metals in diabetes: past findings and possible future directions
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/B817203J
In this review, the authors present a brief overview of metals and their possible roles as determinants in the pathogenesis of diabetes and complications. Of course, due to the complexity of diabetes and its far-reaching complications, it would be difficult to cover every metal that has been implicated in diabetes. Therefore, this review has two main objectives, the first of which is to educate the reader with regards to the types of diabetes and complications, especially in relation to hyperglycemia and anti-oxidant properties. Following an overview of the more cited metals in diabetes, the second objective of this review is to offer some opinions about current needs in the area of metal analysis. Specifically, the challenges for scientists to perform quantitative determinations on biological samples in near-real time with subcellular-level spatial resolution.
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Identification and characterization of metallodrug binding proteins by (metallo)proteomics†
Metallomics ( IF 4.636 ) Pub Date : , DOI: 10.1039/B813121J
The success of cisplatin in clinic has stimulated great interest in the development and application of metal-based drugs for therapeutic and diagnostic purposes. However, the treatment efficiency of metallodrugs suffers from side-effects and drug resistance. To overcome these challenges, targets of these metal-based drugs should be identified in order to understand the molecular mechanisms of actions of these compounds and to the intrinsic or acquired drug resistance by cancer cells and infectious microbes. This review summaries some of the recent developments in the identification of binding proteins and their target sites of platinum-, ruthenium-, gold-, arsenic- and bismuth-containing agents by proteomics and metalloproteomics, which may provide a rational basis for the design of new metal-based drugs.
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2326
SCI Journal Division of the Chinese Academy of Sciences
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生物2区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学3区 Not Not
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7.80 48 Science Citation Index Expanded Not
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